molecular formula C9H10BClO2 B3178109 2-(4-Chlorophenyl)-1,3,2-dioxaborinane CAS No. 373384-13-5

2-(4-Chlorophenyl)-1,3,2-dioxaborinane

Cat. No.: B3178109
CAS No.: 373384-13-5
M. Wt: 196.44 g/mol
InChI Key: QLTAXEYAYHGYFK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a heterocyclic ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-chlorophenylboronic acid with a diol, such as ethylene glycol, under acidic conditions. The reaction proceeds through the formation of a boronic ester intermediate, which then cyclizes to form the dioxaborinane ring. The reaction conditions often include the use of a solvent like toluene and a catalyst such as p-toluenesulfonic acid to facilitate the esterification and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron atom to a borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the boron atom under basic conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Substituted boron compounds, depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,3,2-dioxaborinane in chemical reactions involves the activation of the boron atom, which facilitates the formation of new bonds. In Suzuki-Miyaura coupling, the boron atom interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar structure but lacks the dioxaborinane ring.

    4-Chlorophenylboronic acid: Similar structure but lacks the dioxaborinane ring.

    2-Phenyl-1,3,2-dioxaborinane: Similar structure but lacks the chlorine substituent on the phenyl ring.

Uniqueness

2-(4-Chlorophenyl)-1,3,2-dioxaborinane is unique due to the presence of both the dioxaborinane ring and the 4-chlorophenyl group, which confer specific reactivity and properties that are distinct from other boron-containing compounds. This combination allows for selective reactions and applications in various fields of research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTAXEYAYHGYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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